molecular formula C9H14O6 B1142087 (R)-Monoethyl 3-acetoxyglutarate CAS No. 113036-11-6

(R)-Monoethyl 3-acetoxyglutarate

Cat. No.: B1142087
CAS No.: 113036-11-6
M. Wt: 218.2
InChI Key:
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Description

®-Monoethyl 3-acetoxyglutarate is a chiral compound that belongs to the family of glutarate esters. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and biocatalysis. The presence of both ester and acetoxy functional groups makes it a versatile intermediate in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Monoethyl 3-acetoxyglutarate typically involves the esterification of ®-3-hydroxyglutaric acid. One common method is the enzymatic desymmetrization of prochiral 2-substituted-1,3-propanediols, which can be catalyzed by pig liver esterase . The reaction conditions often include mild temperatures and neutral pH to maintain enzyme activity.

Industrial Production Methods

Industrial production of ®-Monoethyl 3-acetoxyglutarate may involve the use of chemical catalysts in addition to enzymatic methods. The large-scale synthesis often requires optimization of reaction conditions to maximize yield and enantioselectivity. This can include the use of specific solvents, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Monoethyl 3-acetoxyglutarate can undergo various chemical reactions, including:

    Hydrolysis: The ester and acetoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding acids and alcohols.

    Oxidation: The compound can be oxidized to form more oxidized derivatives, such as carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetoxy group with other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include ®-3-hydroxyglutaric acid, ®-3-acetoxyglutaric acid, and various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-Monoethyl 3-acetoxyglutarate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Monoethyl 3-acetoxyglutarate involves its interaction with specific enzymes or receptors in biological systems. The compound can act as a substrate for esterases, which hydrolyze the ester bond to release the active ®-3-hydroxyglutaric acid. This acid can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Hydroxyglutaric acid
  • ®-3-Acetoxyglutaric acid
  • ®-Monoethyl 3-hydroxyglutarate

Uniqueness

Its chiral nature also makes it valuable in the synthesis of enantiomerically pure compounds, which are important in pharmaceuticals and fine chemicals .

Properties

IUPAC Name

(3R)-3-acetyloxy-5-ethoxy-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O6/c1-3-14-9(13)5-7(4-8(11)12)15-6(2)10/h7H,3-5H2,1-2H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDRHYRKEIVYIN-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H](CC(=O)O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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